![molecular formula C21H21N3 B14798643 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as acid catalysts or metal complexes can also be employed to accelerate the reaction and improve the selectivity of the desired product .
化学反応の分析
Types of Reactions
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce secondary amines .
科学的研究の応用
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
作用機序
The mechanism of action of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
類似化合物との比較
Similar Compounds
Benzaldehyde, 4-(dimethylamino)-: Shares the dimethylamino group but lacks the imine linkage.
N-[4-(dimethylamino)benzylidene]-4-methylaniline: Similar structure with a methyl group instead of a phenyl group.
5-(4-Dimethylaminobenzylidene)rhodanine: Contains a rhodanine moiety instead of a benzenediamine.
Uniqueness
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
特性
分子式 |
C21H21N3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
4-[(4-anilinophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H21N3/c1-24(2)21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)23-19-6-4-3-5-7-19/h3-16,23H,1-2H3 |
InChIキー |
PSZLRCKMWNDAPU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-N-[(E)-1H-indol-3-ylmethylidene]-3-nitroaniline](/img/structure/B14798560.png)
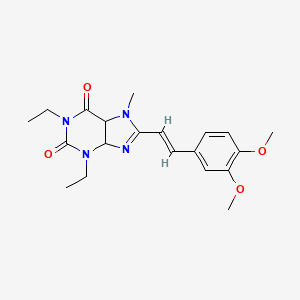
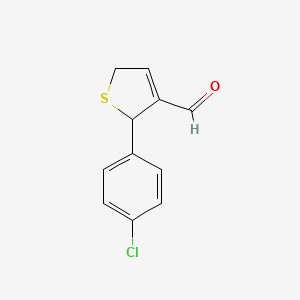

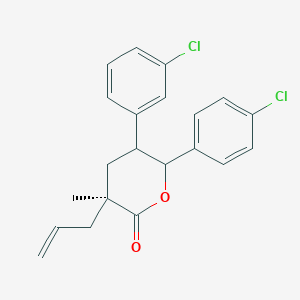
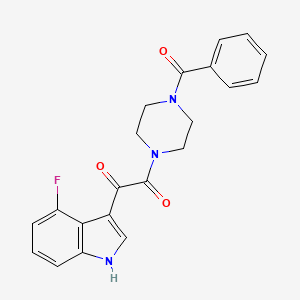
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid](/img/structure/B14798595.png)
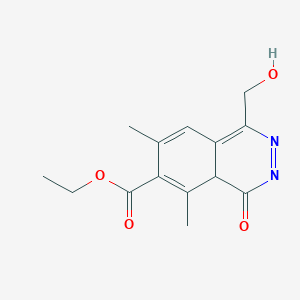

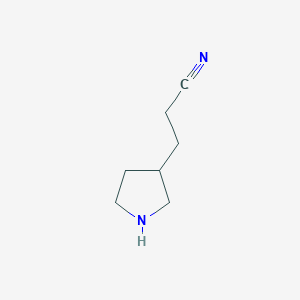
![(2,5-Dioxocyclopentyl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14798617.png)
![1-[3-(4-Benzhydrylpiperazin-1-yl)propyl]-3-(imidazol-1-ylmethyl)indole-6-carboxylic acid;trihydrochloride](/img/structure/B14798621.png)
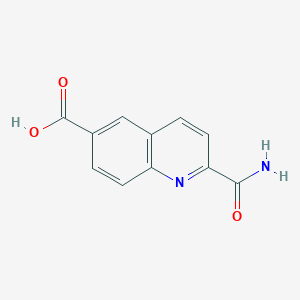
![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
